molecular formula C10H14INO2 B8591809 1-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)pyridinium iodide CAS No. 88599-19-3

1-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)pyridinium iodide

Cat. No. B8591809
M. Wt: 307.13 g/mol
InChI Key: AARBHIZHEJGHEU-UHFFFAOYSA-M
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Patent
US04495354

Procedure details

A 3-l. three-necked flask, equipped with mechanical stirrer, reflux condenser and thermometer was charged under nitrogen with 155 g of 3-(2-methyl-1,3-dioxolan-2-yl)pyridine and 1.2 l of toluene. 272 g of methyl iodide was added. The mixture was stirred and heated at 53° (internal temp.) for 32 hours and then let stand at room temperature overnight. The precipitate was collected by filtration, washed with 500 ml of toluene, 500 ml of hexane and dried (r.t., 0.1 mm, const. weight) to yield 286.2 g (99.3%) of 1-methyl-3-(2-methyl-1,3-dioxolan-2-yl)pyridinium iodide as light yellow crystals, m.p. 185.5°-187° (sinters at 167°).
[Compound]
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
272 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[O:6][CH2:5][CH2:4][O:3]1.[CH3:13][I:14]>C1(C)C=CC=CC=1>[I-:14].[CH3:13][N+:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:2]2([CH3:1])[O:3][CH2:4][CH2:5][O:6]2)[CH:8]=1 |f:3.4|

Inputs

Step One
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
155 g
Type
reactant
Smiles
CC1(OCCO1)C=1C=NC=CC1
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
272 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask, equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated at 53° (internal temp.) for 32 hours
Duration
32 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 500 ml of toluene, 500 ml of hexane
CUSTOM
Type
CUSTOM
Details
dried (r.t., 0.1 mm, const. weight)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C[N+]1=CC(=CC=C1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 286.2 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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